molecular formula C27H23NO5 B11676130 3-acetyl-2-methyl-1-(2-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate

3-acetyl-2-methyl-1-(2-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate

Cat. No.: B11676130
M. Wt: 441.5 g/mol
InChI Key: XTDHKMTXZNCJRN-UHFFFAOYSA-N
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Description

3-acetyl-2-methyl-1-(2-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-methyl-1-(2-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate typically involves multi-step organic reactions. The starting materials often include indole derivatives and substituted benzoic acids. The key steps in the synthesis may involve:

    Acetylation: Introduction of the acetyl group to the indole ring.

    Methylation: Addition of methyl groups to specific positions on the indole and phenyl rings.

    Esterification: Formation of the ester linkage between the indole derivative and the substituted benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-methyl-1-(2-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

3-acetyl-2-methyl-1-(2-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-acetyl-2-methyl-1-(2-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to disease pathways.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-2-methyl-1H-indole: Shares the indole core structure but lacks the substituted benzoate group.

    2-methyl-1-(2-methylphenyl)-1H-indole: Similar structure but without the acetyl and acetyloxy groups.

Uniqueness

3-acetyl-2-methyl-1-(2-methylphenyl)-1H-indol-5-yl 2-(acetyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H23NO5

Molecular Weight

441.5 g/mol

IUPAC Name

[3-acetyl-2-methyl-1-(2-methylphenyl)indol-5-yl] 2-acetyloxybenzoate

InChI

InChI=1S/C27H23NO5/c1-16-9-5-7-11-23(16)28-17(2)26(18(3)29)22-15-20(13-14-24(22)28)33-27(31)21-10-6-8-12-25(21)32-19(4)30/h5-15H,1-4H3

InChI Key

XTDHKMTXZNCJRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C)C

Origin of Product

United States

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